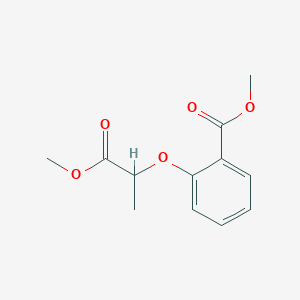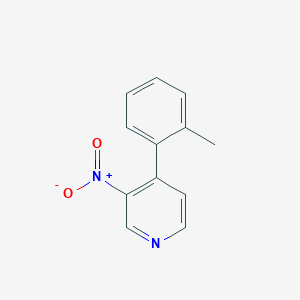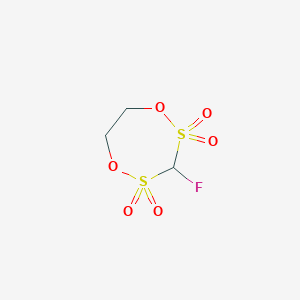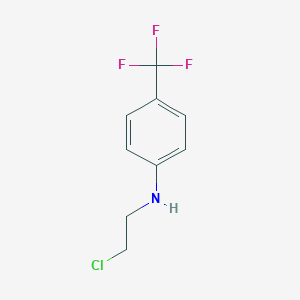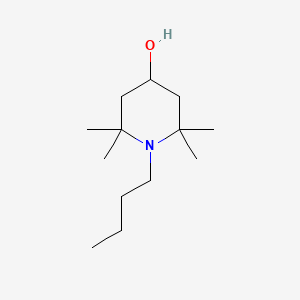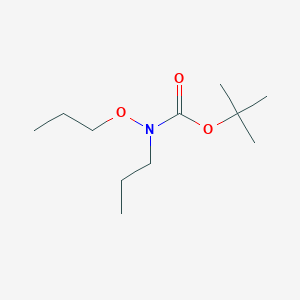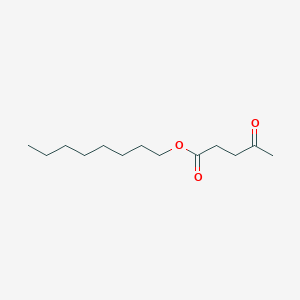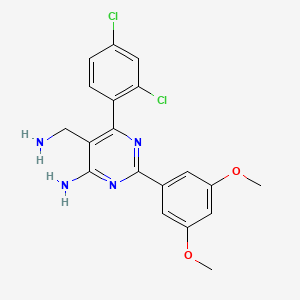
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by its complex structure, which includes an aminomethyl group, dichlorophenyl group, and dimethoxyphenyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Substituents: The dichlorophenyl and dimethoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Aminomethylation: The aminomethyl group can be introduced using formaldehyde and ammonia or amine derivatives under reductive amination conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Used in the development of novel therapeutic agents.
Industry:
- Potential applications in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary based on the specific application, such as inhibition of microbial growth or modulation of inflammatory pathways.
相似化合物的比较
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-phenylpyrimidin-4-amine: Lacks the dimethoxy groups, potentially altering its reactivity and biological activity.
5-(Aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-ol: Contains a hydroxyl group instead of an amine, which may affect its chemical properties and applications.
属性
分子式 |
C19H18Cl2N4O2 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC 名称 |
5-(aminomethyl)-6-(2,4-dichlorophenyl)-2-(3,5-dimethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H18Cl2N4O2/c1-26-12-5-10(6-13(8-12)27-2)19-24-17(15(9-22)18(23)25-19)14-4-3-11(20)7-16(14)21/h3-8H,9,22H2,1-2H3,(H2,23,24,25) |
InChI 键 |
RCJFINNFYUNFGH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(C(=N2)N)CN)C3=C(C=C(C=C3)Cl)Cl)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)
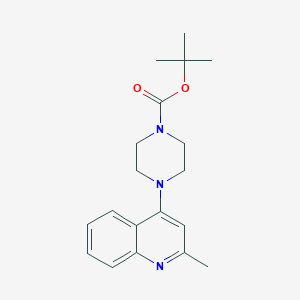
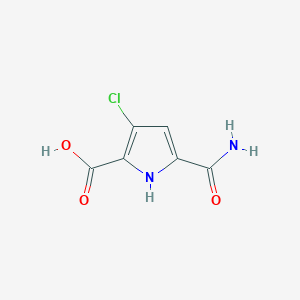
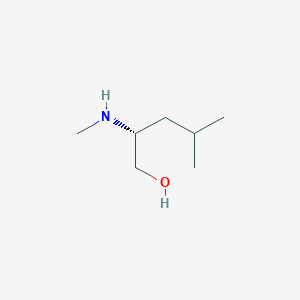
![tert-butyl N-[2-(sulfamoylamino)ethyl]carbamate](/img/structure/B8516670.png)
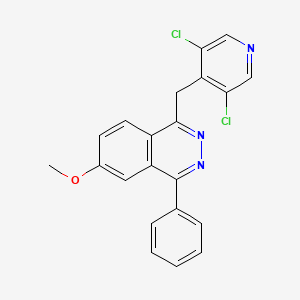
![2-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8516682.png)
